molecular formula C6H14NO8P B123941 Glucosamine 1-phosphate CAS No. 2152-75-2

Glucosamine 1-phosphate

Cat. No. B123941
CAS RN: 2152-75-2
M. Wt: 259.15 g/mol
InChI Key: YMJBYRVFGYXULK-QZABAPFNSA-N
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Description

Glucosamine 1-phosphate is a derivative of glucosamine, which is a key component in the biosynthesis of lipopolysaccharides and chitin. It is involved in various biochemical pathways, including those that lead to the synthesis of cell wall components in bacteria and the exoskeleton in insects.

Synthesis Analysis

The synthesis of glucosamine 1-phosphate is intricately linked to the metabolic pathways that convert fructose 6-phosphate into glucosamine 6-phosphate. This conversion is catalyzed by the enzyme glucosamine-6-phosphate synthase, which utilizes glutamine as a nitrogen source . The enzyme is a bienzyme complex with domains responsible for glutamine hydrolysis and sugar-phosphate isomerization . The synthesis of glucosamine 1-phosphate can be inferred as a subsequent phosphorylation step from glucosamine 6-phosphate, although the specific papers provided do not detail this process.

Molecular Structure Analysis

The molecular structure of glucosamine 1-phosphate is not directly discussed in the provided papers. However, the structure of glucosamine 6-phosphate and its derivatives have been extensively studied. The crystal structure of glucosamine-6-phosphate synthase reveals a homodimeric molecule with a hydrophobic channel that facilitates the transfer of ammonia from glutamine to sugar phosphate . The enzyme's active site is assembled by the dimerization of the protein, with a highly conserved C-terminal fragment playing a key role in substrate binding and catalysis .

Chemical Reactions Analysis

The chemical reactions involving glucosamine 1-phosphate are not explicitly described in the provided papers. However, the reactions surrounding glucosamine 6-phosphate provide insight into the metabolic context in which glucosamine 1-phosphate may be involved. Glucosamine-6-phosphate deaminase catalyzes the reversible conversion of glucosamine 6-phosphate into fructose 6-phosphate . Additionally, glucosamine-6-phosphate synthase can also exhibit a phosphoglucoisomerase-like activity in the absence of glutamine, converting fructose 6-phosphate into glucose 6-phosphate .

Physical and Chemical Properties Analysis

The physical and chemical properties of glucosamine 1-phosphate are not directly detailed in the provided papers. However, the properties of related compounds such as glucosamine 6-phosphate suggest that glucosamine 1-phosphate would be a polar compound with a phosphate group contributing to its solubility in water and its reactivity in biological systems. The enzyme glucosamine-6-phosphate synthase, which is involved in the synthesis of glucosamine 6-phosphate, is allosterically regulated and exhibits a high specificity for its substrates .

Scientific Research Applications

Immunomodulatory Effects

Glucosamine 1-phosphate, a derivative of glucose, plays a significant role in immunomodulation. Research has shown its ability to suppress the activation of T-lymphoblasts and dendritic cells, as well as its effectiveness in prolonging allogeneic cardiac allograft survival in vivo, indicating its potential as an immunosuppressive agent (Ma et al., 2002).

Impact on Osteoarthritis

Studies have investigated glucosamine's role in osteoarthritis treatment, particularly its effects on joint space width, pain, and function improvement, as well as its influence on cartilage structure and OA progression. These findings suggest that glucosamine, especially in its sulphate form, may benefit individuals with knee osteoarthritis (Veronese et al., 2020).

Influence on Glucose Metabolism

Glucosamine's impact on glucose metabolism and insulin sensitivity has been a subject of research, especially in the context of diabetes and pre-diabetes. Long-term clinical trials indicate that glucosamine does not significantly affect fasting blood glucose levels or glucose metabolism in healthy individuals, as well as those with diabetes or impaired glucose tolerance (Simon et al., 2010).

Anti-inflammatory and Chondroprotective Activities

Glucosamine exhibits anti-inflammatory activities, notably in inhibiting IL-1β-induced NFκB activation in human osteoarthritic chondrocytes. This action suggests its role as a symptom- and structure-modifying drug in osteoarthritis treatment (Largo et al., 2003). Additionally, novel phosphoramidate prodrugs of N-acetyl-(D)-glucosamine have shown antidegenerative activity on bovine and human cartilage explants, indicating potential therapeutic applications in osteoarthritis (Serpi et al., 2012).

Role in Ribozyme Function and Glycosyl Synthesis

Glucosamine and its derivatives are crucial for the function of the glmS ribozyme, a bacterial gene-regulatory RNA, and its role in cell wall biosynthesis. The study of these derivatives can provide insights into the biochemical pathways and potential therapeutic applications of glucosamine (Posakony & Ferré-D’Amaré, 2013). Moreover, research on glucosamine phosphates and trichloroacetimidates has advanced the understanding of efficient construction of beta-(1 --> 6) glucosamine linkages, which are significant in the synthesis of biologically relevant oligosaccharides (Melean et al., 2002).

Diabetes Risk and Inflammation

Glucosamine use has been associated with a lower risk of type 2 diabetes, particularly in the context of inflammation status. This correlation suggests glucosamine's potential role in influencing glucose metabolism and inflammation pathways (Ma et al., 2020).

Safety And Hazards

Glucosamine is safe for most people to consume but may have mild side effects such as nausea, heartburn, or diarrhea .

Future Directions

There are ongoing studies into the central role of N-acetyl-glucosamine-1-phosphate uridyltransferase (GlmU) in peptidoglycan metabolism and its potential as a therapeutic target .

properties

IUPAC Name

[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJBYRVFGYXULK-QZABAPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175855
Record name alpha-D-Glucosamine 1-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucosamine 1-phosphate

CAS RN

2152-75-2
Record name α-D-Glucosamine 1-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2152-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucosamine 1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-D-Glucosamine 1-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Glucosamine 1-phosphate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSG3MU7VAE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,710
Citations
F Kudo, K Kawabe, H Kuriki, T Eguchi… - Journal of the …, 2005 - ACS Publications
… formation from d-glucosamine-1-phosphate and UTP. Both dTTP and UTP were good NTP substrates, and d-glucose-1-phosphate and d-glucosamine-1-phosphate were good sugar …
Number of citations: 49 pubs.acs.org
D Mengin-Lecreulx, J Van Heijenoort - Journal of bacteriology, 1994 - Am Soc Microbiol
… which also catalyzes acetylation of glucosamine-1-phosphate, the preceding step in the … 6-phosphate to UDP-N-acetylglucosamine occurs via glucosamine-1-phosphate in bacteria. …
Number of citations: 242 journals.asm.org
F Maley, GF Maley, HA Lardy - Journal of the American Chemical …, 1956 - ACS Publications
… Since the molar rotation of thesynthetic glucosamine- 1-phosphate is +29,730 the predicted molar rotation of the unknown isomer is approximately —4000 to —6000. The synthetic …
Number of citations: 99 pubs.acs.org
K Takayama, N Qureshi, P Mascagni… - Journal of Biological …, 1983 - ASBMB
… Based on fast atom bombardment mass spectrometry and proton nuclear magnetic resonance studies, this substance is an acylated metabolite of glucosamine 1-phosphate. Lipid X of E…
Number of citations: 219 www.jbc.org
SS Stokes, R Albert, ET Buurman, B Andrews… - Bioorganic & medicinal …, 2012 - Elsevier
A previously described aryl sulfonamide series, originally found through HTS, targets GlmU, a bifunctional essential enzyme involved in bacterial cell wall synthesis. Using structure-…
Number of citations: 89 www.sciencedirect.com
W Zhang, VC Jones, MS Scherman… - The international journal …, 2008 - Elsevier
… Glucosamine-1-phosphate acetyl transferase catalyzes the formation of N-… tuberculosis GlmU protein exhibits both glucosamine-1-phosphate acetyltransferase and N-acetylglucosamine…
Number of citations: 83 www.sciencedirect.com
V Soni, EH Rosenn, R Venkataraman - Biochemical Journal, 2023 - portlandpress.com
Several decades after the discovery of the first antibiotic (penicillin) microbes have evolved novel mechanisms of resistance; endangering not only our abilities to combat future bacterial …
Number of citations: 1 portlandpress.com
F Pompeo, J van Heijenoort… - Journal of …, 1998 - Am Soc Microbiol
The glucosamine-1-phosphate acetyltransferase activity but not the uridyltransferase activity of the bifunctional GlmU enzyme fromEscherichia coli was lost when GlmU was stored in …
Number of citations: 87 journals.asm.org
OM Green, AR McKenzie, AB Shapiro… - Bioorganic & medicinal …, 2012 - Elsevier
… N-Acetylglucosamine-1-phosphate-uridyltransferase/glucosamine-1-phosphate-… transfer of an acetyl group from acetyl coenzyme A to glucosamine-1-phosphate (GlcN-1P) to produce N-…
Number of citations: 34 www.sciencedirect.com
X Han, C Chen, Q Yan, L Jia, A Taj, Y Ma - Frontiers in Microbiology, 2019 - frontiersin.org
Mycobacterium tuberculosis is one of most pathogenic microorganisms in the world. Previously, the bifunctional enzyme GlmU with glucosamine-1-phosphate acetyltransferase activity …
Number of citations: 14 www.frontiersin.org

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